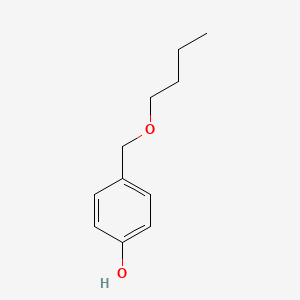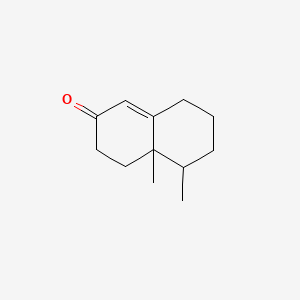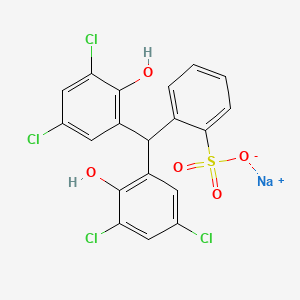
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the 1,1,3,3-tetramethylbutyl group adds steric bulk, influencing the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 1,1,3,3-tetramethylbutyl isocyanide with sulfur-containing reagents. One common method includes the use of thiocarbamide and sulfur in the presence of a catalyst under controlled temperature and pressure conditions . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s thiadiazole ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The steric bulk of the 1,1,3,3-tetramethylbutyl group can influence the binding affinity and selectivity of the compound for its targets.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethylbutyl isocyanide: Shares the 1,1,3,3-tetramethylbutyl group but differs in its functional group, leading to different reactivity and applications.
4-(1,1,3,3-Tetramethylbutyl)phenol: Contains the same bulky group but is a phenol derivative, used in different contexts such as surfactants and antioxidants.
Uniqueness
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione is unique due to its combination of the thiadiazole ring and the bulky 1,1,3,3-tetramethylbutyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
6292-04-2 |
|---|---|
Fórmula molecular |
C10H18N2S4 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
5-(2,4,4-trimethylpentan-2-yldisulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C10H18N2S4/c1-9(2,3)6-10(4,5)16-15-8-12-11-7(13)14-8/h6H2,1-5H3,(H,11,13) |
Clave InChI |
AOXVWWAOVJINQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)SSC1=NNC(=S)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


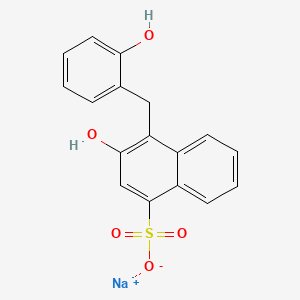


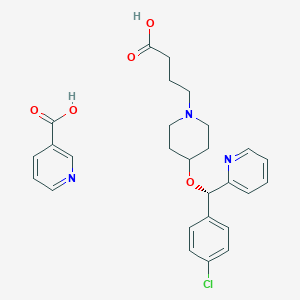


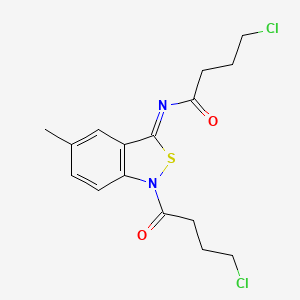
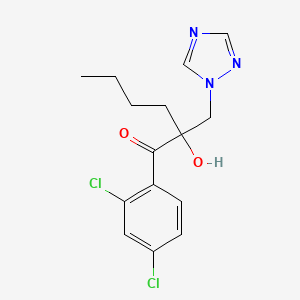
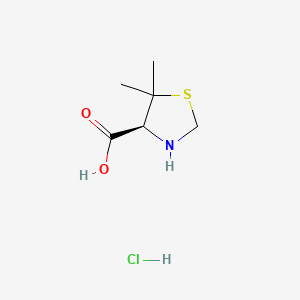
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
